(2S)-1-(methylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(methylamino)butan-2-ol: is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(methylamino)butan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 2-butanone.
Reductive Amination: The key step involves the reductive amination of 2-butanone with methylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(methylamino)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces halogenated compounds.
Scientific Research Applications
(2S)-1-(methylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-(methylamino)butan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(methylamino)butan-1-ol
- (2S)-3-methyl-2-(methylamino)butan-1-ol
- 2-(methylamino)butan-1-ol
Uniqueness
(2S)-1-(methylamino)butan-2-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activity and chemical behavior, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-1-(methylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCWQXQLWFJGY-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.